molecular formula C7H4BrNO3S2 B1372804 6-Bromobenzo[d]thiazole-2-sulfonic acid CAS No. 1187385-68-7

6-Bromobenzo[d]thiazole-2-sulfonic acid

Cat. No.: B1372804
CAS No.: 1187385-68-7
M. Wt: 294.2 g/mol
InChI Key: GWAMNBGCOKXXSM-UHFFFAOYSA-N
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Description

6-Bromobenzo[d]thiazole-2-sulfonic acid is a chemical compound with the molecular formula C7H4BrNO3S2 . It has an average mass of 294.146 Da and a monoisotopic mass of 292.881592 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzothiazole ring substituted with a bromine atom and a sulfonic acid group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 295.16 . The specific physical properties such as melting point, boiling point, and density are not available in the retrieved data .

Scientific Research Applications

  • Salt and Co-crystal Formation :

    • Studies have focused on the interactions between 6-bromobenzo[d]thiazol-2-amine, a related compound, and various carboxylic acids, leading to the formation of anhydrous and hydrated multicomponent organic acid–base adducts (Jin, Yan, Wang, Xu, Jiang, & Hu, 2012).
  • Synthesis and Inhibition Studies :

  • 3D Supramolecular Architectures :

    • The creation of 3D supramolecular architectures from saccharinate salts and 2-aminoheterocyclic compounds, including 6-bromobenzo[d]thiazol-2-amine, has been examined, highlighting the diverse hydrogen bonding interactions and the formation of complex 3D structures (Jin & Wang, 2012).
  • Antimicrobial and Antiproliferative Agents :

    • Research into N-ethyl-N-methylbenzenesulfonamide derivatives, which include thiazole compounds, has demonstrated significant antimicrobial and cytotoxic activities, indicating potential for medical applications (Abd El-Gilil, 2019).
  • Corrosion Inhibition :

  • Fluorescent Sensor Development :

    • Research has been conducted on the synthesis of fluorescent sensors based on rhodamine and 2-amino-6-bromobenzothiazol, demonstrating selective responses to certain metal cations, with potential applications in biological fields (Rasheed, Nabeel, Adeel, Bilal, & Iqbal, 2019).

Safety and Hazards

While specific safety and hazard information for 6-Bromobenzo[d]thiazole-2-sulfonic acid is not available, it’s important to handle all chemical compounds with care. Conditions to avoid include heat, flames, and sparks. Materials to avoid include oxidizing agents. Possible hazardous combustion products include carbon monoxide, nitrogen oxides, hydrogen bromide, and sulfur oxides .

Biochemical Analysis

Biochemical Properties

6-Bromobenzo[d]thiazole-2-sulfonic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the formation of 2,2-azobis-3-ethylbenzthiazoline-6-sulfonic acid (ABTS) radicals . This interaction suggests that this compound may act as an antioxidant, potentially protecting cells from oxidative stress.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its ability to inhibit ABTS radical formation indicates that it may affect oxidative stress pathways, which are crucial for maintaining cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes, leading to changes in gene expression. The exact molecular mechanism involves the interaction with active sites of enzymes, thereby altering their activity and influencing downstream biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antioxidant activity. At higher doses, it may cause toxic or adverse effects. Understanding the threshold effects and optimal dosage is crucial for its potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can affect the overall metabolic balance within cells, potentially leading to changes in cellular function and health .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation, which are essential for its biological activity. The compound’s distribution pattern can influence its effectiveness and potential side effects .

Subcellular Localization

This compound is localized within specific subcellular compartments. Targeting signals and post-translational modifications direct it to particular organelles, where it exerts its activity. Understanding its subcellular localization is vital for elucidating its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

6-bromo-1,3-benzothiazole-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO3S2/c8-4-1-2-5-6(3-4)13-7(9-5)14(10,11)12/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWAMNBGCOKXXSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=N2)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675413
Record name 6-Bromo-1,3-benzothiazole-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187385-68-7
Record name 6-Bromo-1,3-benzothiazole-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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